2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole
Beschreibung
2-[(4-Chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole is a substituted benzimidazole derivative characterized by a 4-chlorophenoxy methyl group at position 2 and a 1-phenylethyl substituent at position 1 of the benzimidazole core.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-16(17-7-3-2-4-8-17)25-21-10-6-5-9-20(21)24-22(25)15-26-19-13-11-18(23)12-14-19/h2-14,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNRRJJTZBHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole, also known by its CAS number 433698-52-3, is a compound of interest due to its potential biological activities. This article aims to consolidate the available data on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C22H19ClN2O
- Molecular Weight : 362.86 g/mol
- InChIKey : HEIGOAMDDXABRI-UHFFFAOYSA-N
The compound exhibits several biological activities, primarily through interactions with specific proteins and pathways:
- Antifungal Activity : Research indicates that derivatives related to this compound possess antifungal properties. The presence of the 4-chlorophenoxy group is linked to enhanced antifungal activity against various fungal strains .
- Protein Tyrosine Phosphatase Inhibition : Studies have shown that compounds structurally similar to this compound act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in glucose metabolism and insulin signaling. The inhibition of PTP1B can lead to increased glucose uptake in muscle cells, presenting potential applications in diabetes management .
Biological Activity Data
Study on Antifungal Properties
A study conducted on various benzimidazole derivatives, including our compound of interest, demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The study highlighted the importance of the chlorophenoxy moiety in enhancing antifungal efficacy. The minimum inhibitory concentration (MIC) values were reported to be lower than those for standard antifungal agents, indicating a promising alternative for treatment .
Research on PTP1B Inhibition
In a comparative study analyzing the effects of different benzimidazole derivatives on PTP1B activity, it was found that this compound exhibited a notable IC50 value, indicating its potential as a selective inhibitor. The compound showed an IC50 value of approximately 4.46 µM against PTP1B, demonstrating a higher selectivity compared to other phosphatases tested .
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Electronic Effects
- 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole (C₁₉H₁₃ClN₂, MW 304.78): This compound features a 4-chlorophenyl group at position 2 and a phenyl group at position 1. The absence of an ether linkage (phenoxy vs. phenyl) reduces polarity compared to the target compound. Crystallographic studies highlight its planar benzimidazole core, with the chlorine atom contributing to intermolecular halogen bonding .
- 1-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-1H-benzimidazole (C₁₉H₁₁Cl₃N₂, MW 373.66): The dichlorophenyl substituent at position 2 increases steric hindrance and electron-withdrawing effects, resulting in a lower synthesis yield (32.7% vs. 80% for simpler analogs) . IR data (C=N stretch at 1608 cm⁻¹) align with typical benzimidazole absorption bands .
Functional Group Variations
- 2-(4-Hydroxyphenyl)-1H-benzimidazole (C₁₃H₁₀N₂O, MW 210.23): The hydroxyl group at position 4 of the phenyl ring introduces hydrogen-bonding capacity, contrasting with the target compound’s 4-chlorophenoxy group. This difference likely impacts solubility and biological activity, as hydroxylated analogs are often more polar .
- 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole (C₂₉H₃₃N₂, MW 409.59): Bulky tert-butyl groups enhance hydrophobic interactions and steric shielding, which may improve metabolic stability compared to the target compound’s phenylethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
